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Introduction

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring aromatic
aldehyde that plays a significant role in the flavor and fragrance industry.[1][2] Its unique
sensory profile, characterized by smoky, spicy, woody, and sweet notes, makes it a valuable
ingredient in a wide range of products, from food and beverages to fine fragrances and
cosmetics.[3][4][5] This technical guide provides an in-depth overview of syringaldehyde,
covering its chemical and physical properties, sensory characteristics, natural occurrence,
synthesis, and analytical methods for its evaluation.

Chemical and Physical Properties

Syringaldehyde is a crystalline powder, typically pale yellow to white, with a distinct vanilla-like
odor.[2][6] It is structurally related to vanillin, another key aroma compound. Key
physicochemical properties of syringaldehyde are summarized in the table below.
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Property Value References
4-hydroxy-3,5-

IUPAC Name _ [7]
dimethoxybenzaldehyde

CAS Number 134-96-3 [7]

Molecular Formula CoH1004 [7]

Molar Mass 182.17 g/mol [7]

Melting Point 110-113 °C [8]

Boiling Point 192-193 °C at 19 kPa [8]
Insoluble in water; Soluble in

Solubility alcohol and polar organic [71[8]
solvents.

Appearance Pale yellow solid [7]

Flavor and Fragrance Profile

Syringaldehyde contributes a complex and desirable aroma and flavor profile. Its sensory

characteristics are often described as:

o Aroma: Sweet, balsamic-floral with green, plastic, woody, and tonka bean nuances.[1][3] It

also imparts smoky, spicy, and hot aromas, particularly in aged spirits like whisky.[1][8]

o Flavor: Sweet cocoa, chocolate, creamy, and nutty.[1]

Quantitative Sensory Data

While extensive quantitative sensory data for syringaldehyde is not readily available in public

literature, some key values and recommended usage levels have been reported. The limit of

detection for syringaldehyde has been reported as 0.275 ppm.[9]
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Application Average Usual (ppm) Average Maximum (ppm)
Baked Goods 12 60

Nonalcoholic Beverages 4 20

Fragrance Concentrate - up to 2.00%

Natural Occurrence

Syringaldehyde is found in a variety of natural sources, often as a product of lignin
degradation. Notable sources include:

o Woods: Spruce, maple, and oak trees are significant natural sources of syringaldehyde.[1]
[8] The aging of spirits like whisky in oak barrels leads to the extraction of syringaldehyde,
contributing to their characteristic spicy and smoky notes.[1][8][10]

e Plants: It occurs in trace amounts in various other plants.[2]

e Food and Beverages: Syringaldehyde can be found in products such as roasted barley,
beer, grape brandy, and rum.[11]

Synthesis of Syringaldehyde

While naturally occurring, syringaldehyde for commercial use is often synthesized. Two
common methods are the Duff reaction and synthesis from p-cresol.

Experimental Protocol: Duff Reaction

The Duff reaction is a formylation of phenols using hexamethylenetetramine in an acidic
medium.[12][13]

Materials:
e Pyrogallol-1,3-dimethyl ether
o Hexamethylenetetramine

e Glycerol
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Boric acid

Concentrated sulfuric acid

Water

Chloroform

Sodium bisulfite

Procedure:

o A mixture of glycerol and boric acid is heated to 150°C.

o A mixture of pyrogallol-1,3-dimethyl ether and hexamethylenetetramine is added rapidly.
e The temperature is maintained at 150-160°C for approximately 6 minutes.

e The reaction is cooled to 110°C and a solution of sulfuric acid in water is added.
 After stirring and cooling, the separated boric acid is filtered off.

o The filtrate is extracted with chloroform.

» The chloroform extract is then extracted with a sodium bisulfite solution.

e The bisulfite solution is acidified with sulfuric acid and heated to expel sulfur dioxide.
e The precipitated syringaldehyde is collected by filtration, washed, and dried.

o Recrystallization from aqueous methanol yields pure syringaldehyde.[12]

Analytical Techniques

The identification and quantification of syringaldehyde in various matrices are crucial for
quality control in the flavor and fragrance industry. High-Performance Liquid Chromatography
(HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common
analytical methods employed.
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Experimental Protocol: HPLC Analysis

HPLC is a versatile technique for the separation and quantification of syringaldehyde.[9][14]
Instrumentation:

e HPLC system with a Diode Array Detector (DAD)

o Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 um)

Chromatographic Conditions:

» Mobile Phase: A gradient of 0.2% ortho-phosphoric acid in water (A) and methanol (B) can
be used. A typical gradient could be starting with a higher proportion of A and gradually
increasing the proportion of B.

e Flow Rate: 1.0 mL/min
« Injection Volume: 10 pL
e Column Temperature: 28°C

o Detection Wavelength: 270 nm for general phenolic compounds, with specific monitoring at
wavelengths where syringaldehyde has maximum absorbance.[15]

Sample Preparation (for Maple Syrup):
o Dilute the maple syrup sample with deionized water.

e Filter the diluted sample through a 0.45 pum filter before injection.[16]

Experimental Protocol: GC-MS Analysis

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds like
syringaldehyde, especially in complex matrices like essential oils.[17][18]

Instrumentation:

¢ GC-MS system with a capillary column
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e Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 pm film thickness) or similar nonpolar column.

Chromatographic Conditions:

Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).

Injection: Split injection (e.g., split ratio 50:1).

Injector Temperature: 250°C

Oven Temperature Program:
o Initial temperature: 70°C

o Ramp: 2°C/min to 270°C

MS Conditions:

o lonization Mode: Electron Impact (El) at 70 eV
o Mass Range: m/z 40-400

o lon Source Temperature: 230°C

o Transfer Line Temperature: 280°C[18][19]
Sample Preparation (for Essential Oils):

» Dilute the essential oil sample in a suitable solvent (e.g., methanol or dichloromethane) to a
concentration of approximately 1%.

e Inject 1 uL of the diluted sample into the GC-MS.[7]

Sensory Perception and Signaling Pathways

The perception of syringaldehyde's aroma and taste involves interactions with specific
olfactory and gustatory receptors. While the specific receptors for syringaldehyde have not
been definitively identified, research on related compounds provides insights into the likely
pathways.
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Olfactory Pathway

Aldehydes are known to activate a range of olfactory receptors (ORs).[3][20] The perception of
syringaldehyde's aroma likely involves a combinatorial activation of multiple ORs in the

Syringaldehyde | Binds to , IO N (D) G-protein (G_olf) Adenylyl Cyclase Increased (OISRl influx of Na+ and Ca2+ Neuron Action Potential Signal to
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Olfactory signaling pathway for aroma perception.

Gustatory Pathway

The taste of phenolic compounds, including aldehydes, can be complex, often involving bitter
taste receptors (TAS2Rs).[7][11][21] Some aldehydes have also been shown to act as positive
allosteric modulators of the calcium-sensing receptor (CaSR), which can enhance sweet,
umami, and salty tastes.[4][22]

Taste Modulation
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Bitter Taste Perception
- Binds to Bitter Taste Receptors G-protein (Gustducin) Phospholipase C 2 Ca2+ Release from TRPMS Channel LGNS Signal to
o) | Nat Influx
SpEA D (TAS2Rs) Activation Activation [l A5 Intracellular Stores Opening GBI Gustatory Cortex

Click to download full resolution via product page

Potential gustatory signaling pathways for syringaldehyde.
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Experimental Workflow for New Flavor/Fragrance
Ingredient Evaluation

The evaluation of a new ingredient like syringaldehyde in the flavor and fragrance industry
follows a structured workflow to ensure safety, quality, and desired sensory performance.
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Workflow for new flavor/fragrance ingredient evaluation.
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Conclusion

Syringaldehyde is a versatile and valuable aromatic compound in the flavor and fragrance
industry. Its complex sensory profile and natural origins make it a desirable ingredient for
creating sophisticated and appealing products. A thorough understanding of its chemical
properties, synthesis, and analytical methods is essential for its effective utilization. Further
research into its specific sensory receptors and quantitative flavor and aroma characteristics
will continue to expand its application and importance in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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